2-Methoxyestradiol-17beta 3-sulfate is a sulfate conjugate of 2-methoxyestradiol, a naturally occurring metabolite of estradiol. It is significant in the study of estrogen metabolism and has implications in cancer research due to its biological activity. The compound exhibits various pharmacological properties, particularly in the context of anti-cancer mechanisms.
2-Methoxyestradiol-17beta 3-sulfate is primarily derived from the metabolic conversion of estradiol through enzymatic processes involving sulfotransferases. In particular, the enzyme SULT1A1 has been identified as a key player in the sulfonation of 2-methoxyestradiol, facilitating its formation in various tissues, including breast cancer cells .
The compound falls under the category of steroid sulfates and is classified as an estrogen metabolite. Its structure is rooted in the steroid framework, which is characteristic of estrogens, and it plays a role in modulating estrogenic activity in different biological contexts.
The synthesis of 2-methoxyestradiol-17beta 3-sulfate typically involves two main steps: the hydroxylation of estradiol to form 2-methoxyestradiol and subsequent sulfation.
The synthesis can be performed under controlled conditions to optimize yield and purity. For example, using dry dimethylformamide as a solvent and maintaining specific temperature profiles can enhance reaction efficiency.
The molecular structure of 2-methoxyestradiol-17beta 3-sulfate includes:
The structural formula can be represented as:
Key molecular data include:
2-Methoxyestradiol-17beta 3-sulfate participates in various biochemical reactions, primarily involving:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, using inhibitors or activators can modulate the activity of enzymes involved in its metabolism.
The mechanism by which 2-methoxyestradiol-17beta 3-sulfate exerts its biological effects involves:
Studies indicate that treatment with this compound results in significant changes in cell cycle dynamics and apoptosis-related gene expression profiles.
Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for characterization.
2-Methoxyestradiol-17beta 3-sulfate has several applications in scientific research:
2-Methoxyestradiol-17β 3-sulfate (C₁₉H₂₆O₆S; MW 382.47 g/mol) is a sulfated derivative of the endogenous estrogen metabolite 2-methoxyestradiol (2-ME). Its structure retains the core estrane steroid nucleus (18-carbon tetracyclic framework) with distinct modifications: a methoxy group (-OCH₃) at the C2 position of ring A, a hydroxyl group at C17β, and a sulfate ester at C3 [1] [3]. The sulfate group is conjugated to the phenolic oxygen at C3 via a sulfur-ester bond (O=S=O), imparting high polarity and water solubility. This anionic modification significantly reduces passive membrane permeability compared to unconjugated 2-ME. The C17β-hydroxyl configuration is critical for biological activity, as epimerization to 17α diminishes receptor interactions. X-ray crystallography confirms that sulfation induces planar distortion in ring A, altering molecular packing and hydrogen-bonding networks [3].
Table 1: Structural Features of 2-Methoxyestradiol-17β 3-Sulfate
Position | Functional Group | Stereochemistry | Biological Consequence |
---|---|---|---|
C2 | Methoxy (-OCH₃) | - | Blocks estrogenic activity; enhances tubulin binding |
C3 | Sulfate ester | Phenolic conjugation | Increases hydrophilicity; prevents further phase II metabolism |
C17 | Hydroxyl (-OH) | β-configuration | Maintains receptor recognition potential |
The biosynthesis initiates with 17β-estradiol (E2), which undergoes CYP450-mediated oxidation. Hepatic isoforms CYP1A1, CYP1A2, and CYP3A4 catalyze the 2-hydroxylation of E2 to yield 2-hydroxyestradiol (2-OHE2) [2] [9] [10]. This catechol estrogen is highly redox-active but transient, serving as the direct precursor for methylation. Cytosolic catechol-O-methyltransferase (COMT), using S-adenosylmethionine (SAM) as a methyl donor, transfers a methyl group exclusively to the meta-position (C2-OH) of 2-OHE2, generating 2-methoxyestradiol (2-ME) [5] [9]. COMT exhibits higher affinity for 2-OHE2 than 4-OHE2, favoring 2-ME production. The final step involves sulfotransferase (SULT)-mediated sulfation at C3, predominantly occurring in hepatic and endometrial tissues [3] [6].
Table 2: Key Enzymes in 2-Methoxyestradiol-17β 3-Sulfate Biosynthesis
Enzyme | Isoform | Reaction | Tissue Localization | Cofactor |
---|---|---|---|---|
Cytochrome P450 | CYP1A1/2, CYP3A4 | 2-Hydroxylation of estradiol | Liver, endometrium | NADPH, O₂ |
Catechol-O-methyltransferase | COMT | O-Methylation at C2 of 2-hydroxyestradiol | Liver, erythrocytes, brain | S-adenosylmethionine (SAM) |
Sulfotransferase | SULT1E1 | 3-O-sulfation of 2-methoxyestradiol | Liver, adrenal glands | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |
Sulfation at C3 is catalyzed by estrogen-preferring sulfotransferases (SULTs), notably SULT1E1, which exhibits nanomolar affinity for phenolic steroids [4] [6]. The reaction requires the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). SULT1E1 recognizes the planar structure of 2-ME, positioning its C3-hydroxyl group near the catalytic histidine residue for nucleophilic attack on the phosphosulfate bond of PAPS. This forms the anionic sulfate ester and releases 3'-phosphoadenosine-5'-phosphate (PAP). Sulfoconjugation serves dual purposes: (1) it facilitates renal excretion by increasing hydrophilicity, and (2) it deactivates the electrophilic quinone potential of ring A, reducing oxidative DNA damage [3] [6]. Notably, 3-sulfation sterically hinders glucuronidation at the same position, making sulfation the dominant conjugation pathway for 2-ME.
2-Methoxyestradiol-17β 3-sulfate exhibits distinct physicochemical and metabolic properties compared to its precursors:
Quantitatively, urinary concentrations of 2-methoxyestradiol-17β 3-sulfate exceed serum levels by 10–50-fold in humans, reflecting efficient hepatic conjugation and excretion [6]. Pathway analysis shows 16α-hydroxylation metabolites dominate serum (35.3% of total), whereas 2-methoxylated sulfates prevail in urine (50.3%) [6].
Table 3: Comparative Properties of Key Estradiol Metabolites
Metabolite | Key Structural Features | Log P* (Predicted) | Receptor Binding (ERα/ERβ) | Dominant Conjugation | Biological Activity |
---|---|---|---|---|---|
17β-Estradiol (E2) | C3-OH, C17β-OH | 4.0 | High/High | None (unconjugated) | Estrogenic, proliferative |
2-Hydroxyestradiol (2-OHE2) | C2-OH, C3-OH, C17β-OH | 2.8 | Low/Low | Glucuronidation | Pro-oxidant, genotoxic |
2-Methoxyestradiol (2-ME) | C2-OCH₃, C3-OH, C17β-OH | 3.7 | Undetectable | Sulfation | Antiangiogenic, antiproliferative |
2-Methoxyestradiol-17β 3-sulfate | C2-OCH₃, C3-OSO₃H, C17β-OH | -0.8 | Undetectable | None (terminal metabolite) | Inactive transport form |
*Log P: Partition coefficient (octanol/water) indicating lipophilicity.
Concluding Remarks
2-Methoxyestradiol-17β 3-sulfate represents a terminal inactivation product in estrogen metabolism, generated through sequential oxidations (CYP450), methylation (COMT), and sulfation (SULT1E1). Its unique structure—combining C2 methoxylation, C3 sulfation, and C17β hydroxylation—distinguishes it functionally from redox-active catechol estrogens and receptor-active parent estrogens. Future research should explore its utility as a biomarker for estrogen metabolic flux or SULT/COMT activity in hormone-dependent pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7